REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:19][CH2:20][CH3:21])[cH:4][c:5]([O:8][S:9]([c:10]2[cH:11][cH:12][c:13]([CH3:14])[cH:15][cH:16]2)(=[O:17])=[O:18])[cH:6][cH:7]1.[CH3:24][C:25](=[O:26])[OH:27].[CH3:28][CH2:29][OH:30].[K+:23].[OH-:22].[OH2:31]>>[Br:1][c:2]1[c:3]([O:19][CH2:20][CH3:21])[cH:4][c:5]([OH:8])[cH:6][cH:7]1
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Name
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CCOc1cc(OS(=O)(=O)c2ccc(C)cc2)ccc1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(OS(=O)(=O)c2ccc(C)cc2)ccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
CCOc1cc(O)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |